(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol is an optically active β-amino alcohol with the molecular formula C23H25NO and a molecular weight of 331.45 g/mol. Its chemical structure features a chiral center at the 2-position, with two benzyl groups attached to the amino group and a phenyl group at the 3-position. The compound exists as a white to off-white solid with a melting point of 100-102°C .
This compound exhibits versatile reactivity in organic synthesis:
Oxidation: The primary alcohol group (CH2OH) can be oxidized to an aldehyde (CHO), forming (S)-2-(N,N-Dibenzylamino)-3-phenylpropanal.
Grignard Reaction: It can undergo Grignard reactions, as demonstrated in its synthesis from N,N-dibenzyl-L-alanine benzyl ester .
Debenzylation: Catalytic hydrogenation can remove the benzyl groups, yielding the corresponding primary amine .
While specific biological activities of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol are not directly reported in the provided information, related compounds have shown interesting properties. For instance, the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol has been identified as an inhibitor of murine glucocerebroside synthetase, with potential implications for metabolic disorders.
Several methods for synthesizing (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol have been reported:
(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol finds applications in various fields:
Pharmaceutical Intermediates: It serves as a precursor in the synthesis of enantiomerically pure drugs and natural products.
Asymmetric Synthesis: The compound is used as a chiral intermediate or catalyst in asymmetric reactions, including epoxidation and alkylation of carbonyl compounds .
Material Science: While not directly mentioned, its stereochemical properties make it relevant for developing materials with specific optical characteristics.
Several compounds share structural similarities or related applications:
These compounds differ in their substitution patterns, stereochemistry, or functional groups, but all share applications in asymmetric synthesis or as pharmaceutical intermediates. The unique feature of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol lies in its specific stereochemistry and substitution pattern, making it valuable for particular synthetic routes and applications in drug development.
Irritant